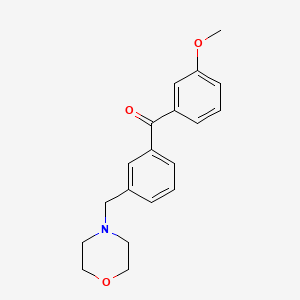

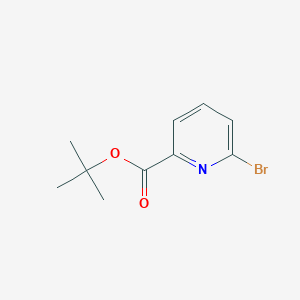

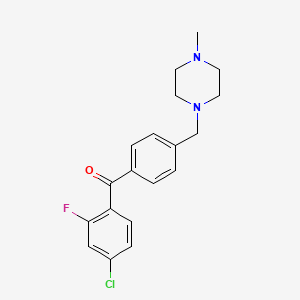

![molecular formula C22H22F3NO3 B1343391 3-[8-(1,4-二氧杂-8-氮杂螺[4.5]癸基)甲基]-4'-三氟二苯甲酮 CAS No. 898762-07-7](/img/structure/B1343391.png)

3-[8-(1,4-二氧杂-8-氮杂螺[4.5]癸基)甲基]-4'-三氟二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone" is a structurally complex molecule that features a spirocyclic framework. This framework is characterized by the presence of a spiro junction where a quaternary carbon atom is shared between two rings, in this case, a 1,4-dioxane and a decane ring, which is further functionalized with an azaspiro[4.5]decan motif. The molecule also contains a trifluorobenzophenone moiety, indicating the presence of a trifluoromethyl group attached to a benzene ring that is connected to another benzene ring through a carbonyl group.

Synthesis Analysis

The synthesis of azaspiro[4.5]decan derivatives has been explored in various studies. For instance, a photocatalytic strategy for the preparation of azaspiro[4.5]trienones, which are structurally related to the compound , has been developed using blue LED irradiation at room temperature . Another study reports a metal-free oxidative spirocyclization of arylpropiolamides with sulfonylhydrazides to yield sulfonated azaspiro[4.5]trienones . Additionally, a copper-catalyzed synthesis of 3-etherified azaspiro[4.5]trienones from N-arylpropiolamides and ethers has been presented, showcasing the versatility of methods available for the synthesis of azaspiro compounds .

Molecular Structure Analysis

The molecular structure of azaspiro compounds is characterized by the presence of a spiro junction, which imparts a three-dimensional aspect to the molecule. This structural feature can influence the physical and chemical properties of the compound, such as its reactivity and interaction with biological targets. The presence of a trifluoromethyl group is known to increase the lipophilicity and can affect the electronic properties of the molecule .

Chemical Reactions Analysis

Azaspiro[4.5]decan derivatives can undergo various chemical reactions. For example, they can participate in cascade cyclization reactions as reported in the synthesis of phosphorylated, trifluoromethylated, and thiocyanated azaspiro[4.5]trienones . They can also be involved in oxidative spirocyclization reactions, as seen in the formation of sulfonated azaspiro[4.5]trienones . The reactivity of these compounds can be further manipulated through the use of different catalysts and reaction conditions, such as the use of copper catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspiro[4.5]decan derivatives are influenced by their molecular structure. The presence of a spirocyclic junction can affect the compound's boiling point, melting point, and solubility. The trifluoromethyl group can increase the compound's stability and resistance to metabolic degradation, which is particularly relevant in the context of pharmaceutical applications. The chemical reactivity of these compounds can be tuned by the presence of substituents on the aromatic rings or the spirocyclic system .

科学研究应用

结构和化学分析

与 3-[8-(1,4-二氧杂-8-氮杂螺[4.5]癸基)甲基]-4'-三氟二苯甲酮 在结构上相关的化合物研究包括对其在酰化反应中的区域选择性的研究,正如 Koszytkowska-Stawińska、Gębarowski 和 Sas (2004) 所证明的,他们探索了类似螺内酰胺的酰化,揭示了碱和酰氯对反应结果的影响 Koszytkowska-Stawińska 等人,2004 年。

先进材料应用

该化合物及其衍生物在先进材料中具有潜在应用,例如在用于环境修复的聚合物的开发中。例如,Akceylan、Bahadir 和 Yılmaz (2009) 使用与螺内酰胺结构类似的环状仲胺合成了基于杯[4]芳烃的聚合物,用于有效去除水中的致癌偶氮染料,展示了该材料的高吸附能力 Akceylan、Bahadir 和 Yılmaz,2009 年。

药物研究

在药物研究中,探索了 3-[8-(1,4-二氧杂-8-氮杂螺[4.5]癸基)甲基]-4'-三氟二苯甲酮 的结构基序及其潜在治疗应用。Apaydın 等人 (2020) 对具有类似螺环结构的新螺噻唑烷酮衍生物的研究证明了显着的抗病毒活性,突出了此类化合物在抗病毒药物开发中的潜力 Apaydın 等人,2020 年。

化学合成和催化

该化合物的框架在化学合成和催化中也很重要。Wei 等人 (2014) 提出了一种 Cu 催化的合成 3-醚化氮杂螺[4.5]三烯酮的方法,该方法从 N-芳基丙炔酰胺和醚开始,展示了该化合物在新合成路线中的相关性及其在创建多样化化学库中的潜力 Wei 等人,2014 年。

属性

IUPAC Name |

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3NO3/c23-22(24,25)19-6-4-17(5-7-19)20(27)18-3-1-2-16(14-18)15-26-10-8-21(9-11-26)28-12-13-29-21/h1-7,14H,8-13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPCKKNIZOKHEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643326 |

Source

|

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone | |

CAS RN |

898762-07-7 |

Source

|

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

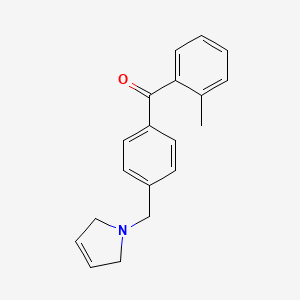

![tert-Butyl N-[(phenylsulfonyl)(2-thienyl)methyl]-carbamate](/img/structure/B1343312.png)

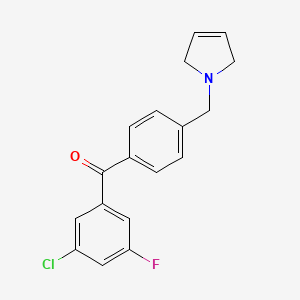

![Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343321.png)